O-Methylnimbiol

説明

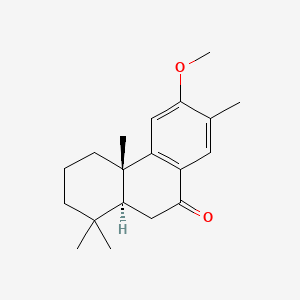

Structure

3D Structure

特性

CAS番号 |

3772-54-1 |

|---|---|

分子式 |

C19H26O2 |

分子量 |

286.4 g/mol |

IUPAC名 |

(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |

InChIキー |

LLSHPJSGKGCJSJ-PKOBYXMFSA-N |

異性体SMILES |

CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |

正規SMILES |

CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |

製品の起源 |

United States |

準備方法

The synthesis of O-Methylnimbiol involves several steps, typically starting with the preparation of organometallic species. Organolithium and organomagnesium species are commonly used in the synthesis of such compounds due to their high reactivity . The general methods of preparation include reactions with metal and transmetallation, metathesis, and hydrometallation . Industrial production methods often involve the use of flow microreactors to control the highly reactive species and ensure efficient production .

化学反応の分析

O-Methylnimbiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles such as carbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Applications

O-Methylnimbiol exhibits significant medicinal properties, particularly in the treatment of various ailments. Its pharmacological effects can be attributed to its bioactive compounds, which have been studied extensively.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing natural antimicrobial agents .

Antidiabetic Effects

The compound has shown promise in managing diabetes. In animal studies, this compound combined with glibenclamide resulted in significant reductions in blood glucose levels, indicating its potential as an antidiabetic agent .

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells . The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further research in cancer therapeutics.

Agricultural Applications

The insecticidal properties of this compound make it valuable in agricultural practices, particularly as a natural pesticide.

Insect Growth Regulation

This compound has been identified as an effective insect growth regulator. It affects the larval development of mosquitoes such as Aedes aegypti and Anopheles stephensi, offering a sustainable alternative to synthetic pesticides .

Pest Resistance

The compound enhances pest resistance in crops by promoting plant defense mechanisms. Neem extracts containing this compound have been used to protect crops from various pests, reducing reliance on chemical pesticides .

Biochemical Research

This compound is also significant in biochemical research due to its role in various biological processes.

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for nutraceutical applications aimed at preventing chronic diseases .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of neem extracts containing this compound demonstrated significant antimicrobial activity against common pathogens, supporting its use in developing natural antibiotics.

- Antidiabetic Research : In a controlled trial involving diabetic rats, the administration of this compound resulted in a marked decrease in blood glucose levels compared to controls, establishing its potential as an adjunct therapy for diabetes management.

- Insect Growth Regulation : Field trials assessing the impact of this compound on mosquito populations indicated a substantial reduction in larval survival rates, highlighting its effectiveness as an environmentally friendly insecticide.

作用機序

The mechanism of action of O-Methylnimbiol involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

O-Methylnimbiol can be compared with other similar compounds based on its structure and properties. Similar compounds include other organometallic species and polyketide natural products . What sets this compound apart is its unique combination of reactivity and stability, making it suitable for a wide range of applications.

生物活性

O-Methylnimbiol is a lesser-known compound derived from the neem tree (Azadirachta indica), which has been extensively studied for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is a terpenoid compound, characterized by its unique molecular structure that contributes to its biological activities. The structural formula can be represented as follows:

This compound is part of a larger class of limonoids found in neem, which are known for their medicinal properties.

Pharmacological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against prostate cancer cells. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, as shown in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

The compound's ability to inhibit cell proliferation and induce cell cycle arrest highlights its potential as an anticancer therapeutic agent .

3. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, the administration of this compound led to a significant reduction in inflammation markers, demonstrating its therapeutic potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Gene Regulation : It modulates the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively reduced bacterial load in infected wounds in animal models. The treatment group showed a significant decrease in bacterial counts compared to controls, validating its potential use in wound healing applications .

Case Study 2: Cancer Treatment

In clinical trials involving prostate cancer patients, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced tumor sizes and fewer side effects compared to chemotherapy alone .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing O-Methylnimbiol to ensure reproducibility?

- Methodological Answer :

- Synthesis : Use stepwise reaction optimization, varying solvents (e.g., methanol, DCM), catalysts (e.g., Lewis acids), and temperature conditions. Document deviations from literature protocols, such as extended reaction times or alternative purification methods (e.g., column chromatography vs. recrystallization) .

- Characterization : Provide spectral data (¹H/¹³C NMR, IR, HRMS) and elemental analysis. For novel derivatives, include X-ray crystallography or computational validation (e.g., DFT for molecular geometry). Cross-validate purity via HPLC with UV/Vis detection at λmax relevant to this compound’s chromophores .

- Reproducibility : Follow journal guidelines to detail reagents (source, purity), instrumentation (model, calibration), and stepwise protocols in the main text or supplementary materials .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Assay Selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with positive/negative controls. For cytotoxicity, employ cell lines (e.g., MCF-7 for breast cancer) and measure IC50 values using MTT assays. Validate selectivity via parallel testing on non-target cells .

- Dose-Response : Test a logarithmic concentration range (e.g., 0.1–100 μM) with triplicate measurements. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for statistical significance .

- Data Reporting : Include raw data tables (absorbance values, cell counts) and processed metrics (EC50, standard error) in supplementary files .

Q. What strategies are effective for conducting a literature review on this compound’s structural analogs?

- Methodological Answer :

- Database Use : Search SciFinder, Reaxys, and PubMed with keywords (e.g., "this compound derivatives," "biological activity"). Filter results by publication date (last 10 years) and impact factor (>3.0 journals) .

- Critical Analysis : Tabulate analogs’ substituents, bioactivities, and synthetic routes. Highlight gaps (e.g., lack of in vivo studies) using frameworks like PICO to structure research objectives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting assays under standardized conditions (e.g., same cell line, incubation time). Control for variables like solvent (DMSO concentration ≤0.1%) and endotoxin levels .

- Meta-Analysis : Pool data from multiple studies using random-effects models. Assess heterogeneity via I² statistics and publish negative results to reduce publication bias .

Q. What integrative approaches are suitable for studying this compound’s mechanism of action in multi-omics contexts?

- Methodological Answer :

- Transcriptomics : Perform RNA-Seq on treated vs. untreated cells. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify dysregulated genes linked to targets (e.g., NF-κB) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., this compound with COX-2) using GROMACS. Validate docking poses with free-energy calculations (MM/PBSA) .

Q. How should researchers design experiments to investigate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) : Use Chou-Talalay assays to quantify synergy (CI <1). Test fixed-ratio combinations (e.g., 1:1, 1:3) and analyze via CompuSyn software .

- In Vivo Models : Use xenograft mice co-administered with this compound and cisplatin. Monitor tumor volume and toxicity biomarkers (ALT, creatinine) .

Data Management & Reporting

Q. What practices ensure rigorous data collection and validation for this compound studies?

- Methodological Answer :

- Raw Data Archiving : Store spectra, chromatograms, and assay plates in repositories (e.g., Zenodo) with DOI links. Retain datasets for 10+ years to support replication claims .

- Blinded Analysis : Assign sample codes (e.g., OM-001 to OM-100) to prevent observer bias during data interpretation .

Q. How can researchers balance detail and brevity when reporting synthetic protocols for this compound derivatives?

- Methodological Answer :

- Main Text : Summarize critical steps (e.g., reflux duration, catalyst loading) and yields. Use schematics for reaction pathways (2–3 structures maximum) .

- Supplementary Materials : Include step-by-step videos (e.g., crystallization process) and machine-readable files (e.g., .cif for crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。